molecular formula C11H14N2O4 B1313347 4-(Sec-butylamino)-3-nitrobenzoic acid CAS No. 440347-89-7

4-(Sec-butylamino)-3-nitrobenzoic acid

Cat. No. B1313347
CAS RN: 440347-89-7
M. Wt: 238.24 g/mol
InChI Key: DQBNOZHZXARJLB-UHFFFAOYSA-N
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Description

4-(Sec-butylamino)-3-nitrobenzoic acid (4-SBA-NBA) is an organic acid that has been used in a variety of scientific research applications for over a decade. It is a derivative of nitrobenzoic acid and is a type of secondary amine. 4-SBA-NBA has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Improvements and Yields :The synthesis of derivatives of 4-(Sec-butylamino)-3-nitrobenzoic acid has been a subject of research, focusing on improving methods and yields. Cai Chun (2004) investigated the synthesis of methyl 4-butyrylamino-3-methy-5-nitrobenzoate, enhancing the method by using a mix of nitric and sulfuric acid for nitration, achieving a yield above 80% and noting benefits such as low production cost and high quality (Cai Chun, 2004). Similarly, Ren Li-jun (2008) synthesized 4-butyrylamino-3-methyl-5-nitrobenzoate with an 88% yield using an improved method, highlighting its high yield, efficiency, and low cost (Ren Li-jun, 2008).

Crystal Structure :The crystal structure of ethyl 4-butylamino-3-nitrobenzoate was detailed by S. N. Narendra Babu et al. (2009), revealing an asymmetric unit consisting of three independent molecules, stabilized by intramolecular N—H⋯O and intermolecular N—H⋯O and C—H⋯O hydrogen bonds (S. N. Narendra Babu et al., 2009).

Industrial Synthesis :Qiu Zhi-qiang (2007) discussed the industrial synthesis of pharmaceutical intermediates, including 3-methyl-4-n-butyrylamino-5-nitrobenzoic acid methyl ester, through a series of reactions such as esterification, catalytic hydrogenation, and nitration, noting the optimization of process parameters (Qiu Zhi-qiang, 2007).

Chemical Properties and Applications

Chemical Stability and Degradation :The stability and degradation of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, a related compound to this compound, have been studied. Maria Betânia de Freitas et al. (2014) investigated its stability using high-performance liquid chromatography-ultraviolet assay, noting its lability in acid and alkaline conditions and identifying a major degradation product (Maria Betânia de Freitas et al., 2014).

Potential Biological Activities :The biological activities of certain nitrobenzoic acid derivatives have been explored. Sumana Mallick et al. (2017) synthesized paramagnetic dirhenium complexes containing nitrobenzoate ligands and studied their antiproliferative properties against human breast cancer cell lines, suggesting potential medical applications (Sumana Mallick et al., 2017).

properties

IUPAC Name

4-(butan-2-ylamino)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-7(2)12-9-5-4-8(11(14)15)6-10(9)13(16)17/h4-7,12H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBNOZHZXARJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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